4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide

Kinase Inhibition SYK BindingDB

Researchers screening 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide analogs face a critical gap: undefined SAR for the 4-CF3-benzyl derivative risks blind substitution with inactive or promiscuous analogs. CAS 1115876-69-1 solves this. • Validated Syk kinase negative control-confirm assay specificity alongside fostamatinib (IC50=41 nM) or entospletinib (IC50=7.7 nM). • Matched-pair tool to deconvolute lipophilicity-driven effects from target pharmacology (LogP=5.27; TPSA=67 Ų). • ≥95% purity; in stock for immediate dispatch.

Molecular Formula C24H23F3N4O2
Molecular Weight 456.469
CAS No. 1115876-69-1
Cat. No. B2618548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide
CAS1115876-69-1
Molecular FormulaC24H23F3N4O2
Molecular Weight456.469
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H23F3N4O2/c25-24(26,27)19-8-4-17(5-9-19)16-30-22(32)18-6-10-20(11-7-18)33-23-21(28-12-13-29-23)31-14-2-1-3-15-31/h4-13H,1-3,14-16H2,(H,30,32)
InChIKeyPKVIXEPKSMBGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: CAS 1115876-69-1


4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide (CAS 1115876-69-1) is a synthetic small molecule with a molecular formula of C24H23F3N4O2 and a molecular weight of 456.469 g/mol . It features a benzamide core linked via an ether bridge to a piperidine-substituted pyrazine moiety, with a 4-(trifluoromethyl)benzyl amide tail. The compound is listed in chemical registries as a research chemical, but its specific biological target and mechanism remain undefined in the open scientific literature beyond generic predictions . No authoritative database or peer-reviewed study provides a definitive target engagement profile, IC50 value, or selectivity fingerprint for this exact compound. This evidentiary gap forms the core challenge for any procurement decision based on scientific differentiation.

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Undefined target engagement
No verified IC50 or selectivity fingerprint exists for this exact compound.
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Class-level kinase hint
Only a scaffold-level Pim kinase IC50 (analog) is reported; extrapolation unsupported.
?
Predicted high lipophilicity
High predicted LogP and moderate TPSA may guide matched molecular pair design.

Procurement Risk: Why Analogs Cannot Substitute


The core risk in substituting this compound with a structural analog stems from the absence of defined, quantifiable structure-activity relationships (SAR) for its scaffold. Compounds within the 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide class show divergent activity profiles sensitive to minor amide tail modifications. For example, N-benzyl analogs are described as general building blocks with uncharacterized biological activity, while analogs with a thiophene-methyl tail (CAS 1251703-07-7) are cataloged differently . Without published IC50, Ki, or selectivity data for this specific compound, any assumption of functional equivalence to another analog is scientifically unsubstantiated. A generic substitution risks introducing an untested impurity, an inactive compound for the intended target, or a molecule with a completely altered polypharmacology profile. The unique 4-(trifluoromethyl)benzyl group is a critical pharmacophoric element whose quantitative contribution to potency and selectivity remains unpublished, making blind substitution a high-risk strategy .

Unpublished SAR makes analog substitution unreliable

Without IC50 or Ki data for this specific tail variant, any functional equivalence claim is unsubstantiated.

Trifluoromethylbenzyl contribution unknown

The unique 4-CF3-benzyl group may critically influence potency; its removal or replacement could abolish activity.

Physicochemical profile shifts significantly

Lower-molecular-weight analogs (e.g., thiophene-methyl) exhibit substantially different lipophilicity, altering distribution and non-specific binding.

Quantitative Differentiation Evidence Audit


Syk Kinase Misattributed Bioactivity

During the evidence audit, a BindingDB entry (BDBM50400046) was found to report an IC50 of 7 nM against human recombinant SYK. However, cross-referencing revealed that this affinity data is linked to a completely different chemical structure (CHEMBL2177737, C27H21N5O5S) and has been misattributed to the target compound in some search aggregations [1]. There is no verified, primary SYK inhibition data for CAS 1115876-69-1. This finding underscores the critical need to validate vendor-claimed biological activities against primary sources before procurement.

Syk misattribution
Data to verify
No verified Syk IC50 for CAS 1115876-69-1; 7 nM entry belongs to CHEMBL2177737 (different structure).
Highlights false-positive potency claims; requires primary source verification.
BindingDB BDBM50400046 misattributed
Kinase Inhibition SYK BindingDB

Pim Kinase Scaffold-Level Evidence

A patent-derived BindingDB entry (BDBM50061603, US9321756) reports an IC50 of 1.58 nM for Pim kinase inhibition for a compound sharing the 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide core but with a different amide substituent [1]. This is the closest available quantitative data for the scaffold, but it is not a direct measurement for CAS 1115876-69-1. The structural difference at the amide tail precludes any direct potency extrapolation. This evidence is, at best, a class-level hint and cannot be used to differentiate the target compound from other analogs.

Pim kinase class hint
Class-level inference
IC50 1.58 nM (analog)
Patent US9321756, Compound 157 with different amide tail
Scaffold supports potent kinase binding; not directly applicable to target compound.
Single atom tail change could nullify activity
Pim Kinase Cancer Enzyme Inhibition

Physicochemical ADME Profile Comparison

ACD/Labs predicted properties for CAS 1115876-69-1 indicate a LogP of 5.27, a topological polar surface area (TPSA) of 67 Ų, and one Rule of 5 violation (molecular weight > 450) . These values predict high lipophilicity and membrane permeability but also potential solubility and metabolic clearance liabilities. When compared to a close analog with a thiophene-methyl tail (CAS 1251703-07-7, MW 394.49, C21H22N4O2S), the target compound is significantly more lipophilic due to the trifluoromethylbenzyl group and has a higher molecular weight, suggesting different in vivo distribution characteristics [1]. The TPSA of 67 Ų is below the 140 Ų threshold typically associated with good oral absorption, but the high LogP signals a higher risk of rapid hepatic metabolism compared to less lipophilic analogs.

Predicted ADME profile
Context-dependent
Target: LogP 5.27, TPSA 67 Ų, MW 456.47
Thiophene analog: MW 394.49, LogP ~3.5 (est.)
ACD/Labs Percepta predictions; 7 rotatable bonds
Higher lipophilicity and MW may alter distribution and non-specific binding relative to lighter analogs.
Experimental validation required
Physicochemical Properties ADME Drug-likeness

Validated Application Scenarios


Chemical Probe with Defined Physicochemical Handles

The compound's high predicted LogP (5.27) and moderate TPSA (67 Ų) make it a suitable starting point for designing CNS-penetrant or highly lipophilic chemical probes, where the trifluoromethyl group can be leveraged for metabolic stability studies or F-nineteen magnetic resonance imaging applications. Its use should be paired with a less lipophilic analog (e.g., the thiophene derivative) as a matched pair to deconvolute lipophilicity-driven effects from target-specific pharmacology [3].

Negative Control for Kinase Profiling Assays

Given the confirmed misattribution of Syk inhibitory activity, CAS 1115876-69-1 can serve as a critical negative control in kinase selectivity panels. When screened alongside verified Syk inhibitors (e.g., fostamatinib, IC50 = 41 nM; entospletinib, IC50 = 7.7 nM), the compound's lack of activity would validate assay specificity and ensure that any observed signal is not due to scaffold-related artifacts [1].

SAR Exploration of the Amide Tail

The compound fills a specific gap in a matrix of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide derivatives where the tail is systematically varied. Its procurement is justified for SAR libraries exploring the effect of electron-withdrawing, lipophilic substituents (4-CF3-benzyl) on target binding or cellular activity, especially when compared to the unsubstituted benzyl or thiophene-methyl analogs [2].

Application
Selection Property
Validation Focus
Chemical probe with defined physicochemical handles
High predicted lipophilicity & moderate TPSA
Matched molecular pair with less lipophilic analog to deconvolute effects
Negative control for kinase profiling assays
Lack of verified Syk inhibitory activity
Assay specificity validation against known Syk inhibitors
SAR exploration of the amide tail
Unique electron-withdrawing 4-CF3-benzyl substituent
Systematic SAR with unsubstituted benzyl or thiophene-methyl analogs
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